molecular formula C15H10FN3O3 B5671292 N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide CAS No. 327032-02-0

N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide

Cat. No.: B5671292
CAS No.: 327032-02-0
M. Wt: 299.26 g/mol
InChI Key: CXPBIFZVVMMXOQ-UHFFFAOYSA-N
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Description

N'-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is an isatin-derived hydrazide compound featuring a 5-fluoro substitution on the indole ring and a 3-hydroxybenzoyl moiety. Isatin derivatives are renowned for their broad bioactivities, including anticancer, antimicrobial, and antiviral properties . Synthesized via condensation reactions, this compound exhibits notable antimicrobial and antioxidant activities, as demonstrated in studies by Scientific Reports .

Properties

IUPAC Name

N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-9-4-5-12-11(7-9)13(15(22)17-12)18-19-14(21)8-2-1-3-10(20)6-8/h1-7,17,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPBIFZVVMMXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14F N3O3
  • Molecular Weight : 315.30 g/mol
  • CAS Number : 1217216-61-9

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 5-fluoroindole derivatives and hydrazine derivatives. The structure is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Bacillus subtilisInhibitory
Aspergillus nigerInhibitory
Candida albicansInhibitory

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in microbial cells.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed that the compound significantly reduced bacterial growth rates compared to control groups, indicating its potential as a therapeutic agent for treating resistant infections.
  • Cancer Cell Line Study :
    In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in markers associated with apoptosis. These findings suggest that this compound could be further developed as a novel anticancer agent.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Data

Compound Name Substituents (Indole Ring) Benzohydrazide Modification Melting Point (°C) Key Bioactivities
N'-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide (Target Compound) 5-Fluoro 3-Hydroxy >300 Antimicrobial, Antioxidant
N'-[5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5b) 5-Bromo 5-Methoxyindole >300 Antiproliferative (IC50: 5.60 µM)
N'-[5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5c) 5-Chloro 5-Methoxyindole >300 Antiproliferative
N'-[5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (1) 5-Nitro Unsubstituted 338.4 CDK2 Inhibition
3,4,5-Trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (5t) 5-Methyl 3,4,5-Trimethoxy N/A Anticancer (IC50: <1 µM)

Key Observations :

  • Halogen Substitutions : Bromo and chloro analogs (5b, 5c) exhibit strong antiproliferative activity, likely due to enhanced lipophilicity and DNA interaction. The target compound’s 5-fluoro substitution balances electronegativity and metabolic stability, favoring antimicrobial over cytotoxic effects .
  • Nitro Groups : Nitro-substituted derivatives (e.g., compound 1) show high melting points (>300°C) and potent CDK2 inhibition, attributed to strong electron-withdrawing effects enhancing target binding .
  • Methoxy/Hydroxy Modifications : Methoxy groups (e.g., 5b, 5t) improve solubility but may reduce membrane permeability. The target compound’s 3-hydroxy group enhances hydrogen bonding, critical for antioxidant activity .

Table 2: Comparative Bioactivity Data

Compound Name Anticancer (IC50, µM) Antimicrobial (Zone of Inhibition, mm) Antioxidant (IC50, DPPH) Key Targets
Target Compound N/A 15–18 (E. coli, S. aureus) 28.5 µM Microbial enzymes, ROS
N'-[1-Benzyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxyindole-2-carbohydrazide (7) 1.69 N/A N/A Topoisomerase II
3-Nitro-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (3) 8.20 (CDK2) N/A N/A CDK2 Enzymes
3-[(5-Fluoro-2-oxoindolin-3-ylidene)amino]benzenesulfonamide (4c) 5.7 (CA IX/XII) N/A N/A Carbonic Anhydrase IX/XII

Key Observations :

  • Anticancer Activity : Methoxy- and benzyl-substituted derivatives (e.g., compound 7) exhibit superior antiproliferative potency (IC50: 1.69 µM) compared to the target compound, which lacks significant cytotoxicity .
  • Antimicrobial Efficacy : The target compound’s 3-hydroxy group correlates with broad-spectrum antimicrobial activity, outperforming nitro- and methoxy-substituted analogs in bacterial inhibition .
  • Enzyme Inhibition : Nitro derivatives (e.g., compound 3) show strong CDK2 binding, while sulfonamide analogs (e.g., 4c) target carbonic anhydrase isoforms, highlighting substituent-dependent selectivity .

ADMET and Solubility Profiles

Table 3: ADMET and Solubility Comparisons

Compound Name Aqueous Solubility (mg/mL) LogP Toxicity (LD50, mg/kg) Key ADMET Challenges
Target Compound 0.12 2.1 >500 Moderate solubility, low toxicity
2-Trifluoromethyl-N'-[5-nitro-2-oxoindolin-3-ylidene]benzohydrazide (1) 0.05 3.8 250 High lipophilicity, hepatotoxicity risk
3-Amino-N'-[5-nitro-2-oxoindolin-3-ylidene]benzohydrazide (2) 0.08 2.5 >500 Improved solubility, low toxicity

Key Observations :

  • Solubility : The target compound’s 3-hydroxy group improves aqueous solubility (0.12 mg/mL) compared to trifluoromethyl- and nitro-substituted derivatives (0.05–0.08 mg/mL) .
  • Lipophilicity : Trifluoromethyl groups (compound 1) increase LogP (3.8), raising hepatotoxicity risks, while the target compound’s LogP (2.1) aligns with drug-like properties .
  • Toxicity: Amino-substituted analogs (e.g., compound 2) and the target compound exhibit lower toxicity (LD50 >500 mg/kg), making them safer candidates .

Q & A

Q. What are the optimized synthetic routes for N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-hydroxybenzohydrazide, and how are reaction conditions monitored for purity?

Methodological Answer: The synthesis typically involves a condensation reaction between 5-fluoroisatin and 3-hydroxybenzohydrazide under reflux in ethanol or methanol. Key steps include:

  • Temperature control : Maintaining reflux (~78°C for ethanol) to ensure proper imine bond formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase to track intermediate formation and reaction completion .
  • Purification : Recrystallization from hot ethanol or column chromatography (silica gel, gradient elution) to isolate the hydrazide product .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1660–1690 cm⁻¹ for the indole-2-one, N–H bend at ~3170–3200 cm⁻¹ for hydrazide) .
  • NMR spectroscopy :
    • ¹H-NMR : Aromatic protons (δ 6.8–7.2 ppm), hydrazide NH (δ ~13.8 ppm), and phenolic OH (δ ~9.4 ppm) .
    • ¹³C-NMR : Carbonyl carbons (δ ~160–170 ppm) and fluorinated indole carbons (δ ~110–120 ppm) .
  • X-ray crystallography : Resolves molecular geometry, hydrogen-bonding networks (e.g., dimeric structures via N–H···O interactions), and Z/E isomerism .

Q. How is the compound screened for preliminary biological activity in academic research?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
  • Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
  • Binding studies : Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with serum albumin or DNA .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity, and how are they validated experimentally?

Methodological Answer:

  • Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites. Validation via site-directed mutagenesis or competitive inhibition assays .
  • ROS generation : Electron paramagnetic resonance (EPR) detects radical species in cells treated with the compound, linking to apoptotic pathways .
  • Kinetic studies : Stopped-flow spectroscopy or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity or charge distribution .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories in GROMACS) to prioritize derivatives with stronger binding .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzohydrazide) with bioactivity data .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Compare protocols for cell lines (e.g., passage number), serum concentrations, and incubation times to identify variability sources .
  • Metabolic stability tests : Use liver microsomes or cytochrome P450 assays to assess if discrepancies arise from differential metabolite formation .
  • Orthogonal validation : Confirm activity via independent methods (e.g., Western blot for protein targets alongside enzymatic assays) .

Q. What crystallographic data are essential for interpreting supramolecular interactions in solid-state studies?

Methodological Answer:

  • Hydrogen-bonding motifs : Analyze packing diagrams for dimeric N–H···O interactions (common in hydrazides; distance ~2.8–3.0 Å) .
  • π-π stacking : Measure interplanar distances between indole and benzohydrazide rings (~3.5 Å) to assess stabilization effects .
  • Thermal ellipsoids : Evaluate disorder or dynamic behavior in the crystal lattice using anisotropic displacement parameters .

Q. How can reaction conditions be optimized to improve regioselectivity in derivative synthesis?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the indole carbonyl, while ethanol promotes hydrazone formation .
  • Catalysts : Use p-toluenesulfonic acid (PTSA) to accelerate imine condensation while minimizing side reactions .
  • pH control : Buffered conditions (pH 5–6) enhance hydrazide stability and reduce hydrolysis .

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